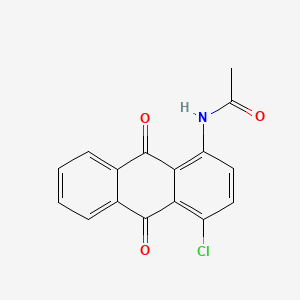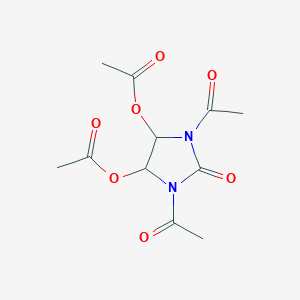
Acetamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its anthracene backbone, which is substituted with a chloro group and an acetamide moiety. The presence of these functional groups imparts unique chemical properties, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with anthracene, which is chlorinated to introduce the chloro group at the 4-position.
Oxidation: The chlorinated anthracene is then subjected to oxidation to form the 9,10-dioxo groups.
Acetamidation: Finally, the acetamide group is introduced through a reaction with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving yield and reducing reaction times.
Catalytic Processes: The use of catalysts can enhance the efficiency of each step, particularly the chlorination and oxidation reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo further oxidation, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the 9,10-dioxo groups, converting them to hydroxyl groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like ammonia or thiourea in polar solvents under reflux conditions.
Major Products
Oxidation: Quinones or hydroxy derivatives.
Reduction: Hydroxyanthracenes.
Substitution: Amino or thio derivatives of the original compound.
科学的研究の応用
Chemistry
In organic chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile building block.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The anthracene core is known for its ability to intercalate with DNA, which can be exploited in drug design.
Medicine
Medicinal chemistry explores this compound for its potential therapeutic applications. Its derivatives are investigated for their ability to inhibit specific enzymes or interact with biological targets, offering potential leads for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials.
作用機序
The mechanism by which Acetamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)- exerts its effects depends on its specific application. In biological systems, it may interact with DNA or proteins, leading to changes in cellular processes. The chloro and dioxo groups play crucial roles in its reactivity, enabling it to form covalent bonds with biological targets or undergo redox reactions.
類似化合物との比較
Similar Compounds
Anthracene-9,10-dione: Lacks the chloro and acetamide groups, making it less reactive.
4-Chloroanthracene: Lacks the dioxo groups, affecting its redox properties.
N-(9,10-Dioxo-9,10-dihydroanthracenyl)acetamide: Similar but without the chloro substitution.
Uniqueness
Acetamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)- is unique due to the combination of its functional groups. The presence of both chloro and dioxo groups, along with the acetamide moiety, provides a distinct set of chemical properties that are not found in simpler anthracene derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
10165-25-0 |
|---|---|
分子式 |
C16H10ClNO3 |
分子量 |
299.71 g/mol |
IUPAC名 |
N-(4-chloro-9,10-dioxoanthracen-1-yl)acetamide |
InChI |
InChI=1S/C16H10ClNO3/c1-8(19)18-12-7-6-11(17)13-14(12)16(21)10-5-3-2-4-9(10)15(13)20/h2-7H,1H3,(H,18,19) |
InChIキー |
JSSWWIKMVLCBEO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C2C(=C(C=C1)Cl)C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11623688.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623690.png)
![N-(4-methoxyphenyl)-2-(4-methylphenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B11623693.png)
![N-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)prop-2-enoyl]tryptophan](/img/structure/B11623697.png)

![1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B11623704.png)
![Ethyl (2Z)-2-{[5-(3-chlorophenyl)furan-2-YL]methylidene}-7-methyl-3-oxo-5-[4-(propan-2-YL)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11623713.png)
![N,N,N,2,2-pentamethyl-3-{[(5-methyl-1-benzofuran-2-yl)carbonyl]oxy}propan-1-aminium](/img/structure/B11623715.png)
![(5E)-5-{[1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11623722.png)
![(4E)-4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11623724.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11623735.png)
![1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-1-cyano-3,3-dimethylthiourea](/img/structure/B11623738.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11623751.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B11623756.png)
